Cas no 76308-14-0 (CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS-)

CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- 化学的及び物理的性質
名前と識別子
-
- CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS-
- Rel-methyl 2-((1r,4r)-4-aminocyclohexyl)acetate
- SCHEMBL1188558
- EN300-7837847
- Methyl 2-(4-aminocyclohexyl)acetate
- 76308-14-0
- DTXSID10400577
- Methyl trans-4-aminocyclohexaneacetate
- Methyl 2-((1s,4s)-4-aminocyclohexyl)acetate
- SCHEMBL13240738
- 313683-56-6
- methyl 2-[(1s,4s)-4-aminocyclohexyl]acetate
- EN300-5228820
- SCHEMBL13240741
- (4-AMINO-CYCLOHEXYL)-ACETIC ACID METHYL ESTER
- EN300-4769791
- 76308-27-5
- DTXSID801284930
- methyl 2-[(1r,4r)-4-aminocyclohexyl]acetate
- AKOS016010318
- SCHEMBL2742452
- G81156
-
- インチ: InChI=1S/C9H17NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7-8H,2-6,10H2,1H3
- InChIKey: XWSOUSNMNNHZMD-UHFFFAOYSA-N
計算された属性
- 精确分子量: 171.125928785Da
- 同位素质量: 171.125928785Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 151
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- XLogP3: 0.6
CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7837847-5.0g |
methyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
76308-14-0 | 95.0% | 5.0g |
$2028.0 | 2025-03-21 | |
Enamine | EN300-7837847-0.5g |
methyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
76308-14-0 | 95.0% | 0.5g |
$671.0 | 2025-03-21 | |
Enamine | EN300-7837847-0.05g |
methyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
76308-14-0 | 95.0% | 0.05g |
$587.0 | 2025-03-21 | |
Enamine | EN300-7837847-1.0g |
methyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
76308-14-0 | 95.0% | 1.0g |
$699.0 | 2025-03-21 | |
Enamine | EN300-7837847-0.25g |
methyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
76308-14-0 | 95.0% | 0.25g |
$642.0 | 2025-03-21 | |
Enamine | EN300-7837847-0.1g |
methyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
76308-14-0 | 95.0% | 0.1g |
$615.0 | 2025-03-21 | |
Enamine | EN300-7837847-10.0g |
methyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
76308-14-0 | 95.0% | 10.0g |
$3007.0 | 2025-03-21 | |
Enamine | EN300-7837847-2.5g |
methyl 2-[(1s,4s)-4-aminocyclohexyl]acetate |
76308-14-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-21 |
CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- 関連文献
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS-に関する追加情報
CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS-: A Comprehensive Overview in Modern Chemical Research
The compound with the CAS number 76308-14-0 is known as CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS-, a molecule of significant interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various scientific domains.
Structurally, CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- belongs to the class of cyclic esters derived from cyclohexaneacetic acid. The presence of an amino group at the fourth position and a methyl ester on the carboxyl side enhances its reactivity and makes it a valuable intermediate in organic synthesis. The CIS configuration further influences its physical and chemical properties, making it a subject of extensive study in stereochemistry.
In recent years, the applications of CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- have expanded significantly, particularly in the realm of drug development. Researchers have been exploring its role as a precursor in synthesizing complex pharmaceutical molecules. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, makes it an attractive candidate for constructing biologically active compounds.
One of the most promising areas of research involving CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- is its use in developing novel therapeutic agents. Studies have shown that derivatives of this compound exhibit potential anti-inflammatory and analgesic properties. The amino group at the fourth position allows for further functionalization, enabling the creation of molecules with enhanced pharmacological activity. This has led to several preclinical studies aimed at evaluating its efficacy and safety profile in treating various inflammatory conditions.
The synthesis of CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- has also seen advancements with the advent of green chemistry principles. Modern synthetic routes focus on minimizing waste and maximizing yield while maintaining high purity standards. Catalytic methods have been particularly effective in achieving these goals, reducing the environmental impact of production processes.
In addition to pharmaceutical applications, CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- has found utility in material science. Its unique chemical structure makes it a suitable candidate for developing new polymers and coatings with improved mechanical and thermal properties. Researchers are exploring its incorporation into advanced materials that could revolutionize industries ranging from aerospace to automotive.
The stereochemistry of CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- is another area of intense interest. The CIS configuration plays a crucial role in determining the compound's biological activity and interactions with other molecules. Computational studies have been instrumental in understanding these interactions at a molecular level, providing insights that guide experimental design and optimization.
The future prospects for CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- are vast and multifaceted. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in both academic and industrial settings. Collaborative efforts between chemists, biologists, and engineers will be essential in realizing its full potential across various domains.
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